(5-Methyl-1,3,4-thiadiazol-2-yl)methanol
Overview
Description
(5-Methyl-1,3,4-thiadiazol-2-yl)methanol: is a heterocyclic compound containing a thiadiazole ring
Mechanism of Action
Target of Action
Derivatives of 1,3,4-thiadiazole, a core structure in the compound, have been reported to exhibit significant biological activities . For instance, they have been synthesized as sorafenib analogs, which are known to target multiple kinases, including VEGFR-2 .
Mode of Action
1,3,4-thiadiazole derivatives have been shown to interact with their targets and induce changes in cellular processes . For example, some derivatives were found to significantly prevent the proliferation of tested cancer cells .
Biochemical Pathways
Considering the reported activities of related 1,3,4-thiadiazole derivatives, it can be inferred that the compound may influence pathways related to cell proliferation and apoptosis .
Result of Action
Related 1,3,4-thiadiazole derivatives have been reported to exhibit significant cytotoxic effects, particularly against cancer cells . They have been shown to induce apoptotic cell death and block the cell cycle at the sub-G1 phase .
Biochemical Analysis
Biochemical Properties
(5-Methyl-1,3,4-thiadiazol-2-yl)methanol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of certain genes, which can lead to changes in cellular behavior and function . Additionally, it can impact cell signaling pathways, potentially leading to altered cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s ability to interact with enzymes and other proteins is crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has also been observed to affect cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and behavior .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. This interaction can affect the compound’s localization and accumulation within specific tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (5-Methyl-1,3,4-thiadiazol-2-yl)methanol typically begins with 2-amino-5-methyl-1,3,4-thiadiazole.
Reaction with Formaldehyde: The amino group of 2-amino-5-methyl-1,3,4-thiadiazole reacts with formaldehyde under acidic conditions to form this compound.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-Methyl-1,3,4-thiadiazol-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of the corresponding thiadiazole derivative with reduced functional groups.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Formation of (5-Methyl-1,3,4-thiadiazol-2-yl)aldehyde or (5-Methyl-1,3,4-thiadiazol-2-yl)carboxylic acid.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted thiadiazole derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Catalysis: (5-Methyl-1,3,4-thiadiazol-2-yl)methanol is used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents against various bacterial and fungal strains.
Medicine:
Pharmaceuticals: This compound is being investigated for its potential use in the development of new pharmaceuticals due to its unique chemical properties.
Industry:
Comparison with Similar Compounds
- 2-Amino-5-methyl-1,3,4-thiadiazole
- 5-Methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine
Comparison:
- Unique Properties: (5-Methyl-1,3,4-thiadiazol-2-yl)methanol is unique due to the presence of a hydroxyl group, which allows for additional chemical modifications and interactions.
- Applications: While similar compounds may also have applications in chemistry and biology, this compound’s unique structure provides distinct advantages in specific reactions and applications.
Properties
IUPAC Name |
(5-methyl-1,3,4-thiadiazol-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS/c1-3-5-6-4(2-7)8-3/h7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCLPLGMVCURFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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